BenchChemオンラインストアへようこそ!

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

TrkA kinase inhibition Benzamide SAR Fluorine regiochemistry

2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1) is a synthetic, heavily fluorinated benzamide derivative with the molecular formula C₉H₇F₄NO and a molecular weight of 221.15 g/mol. The compound features an N-methyl amide core, a 2-fluoro substituent, and a 4-trifluoromethyl group, creating a highly electron-deficient aromatic system.

Molecular Formula C9H7F4NO
Molecular Weight 221.155
CAS No. 2029175-99-1
Cat. No. B2491517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide
CAS2029175-99-1
Molecular FormulaC9H7F4NO
Molecular Weight221.155
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
InChIInChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15)
InChIKeyOLCDIAITVHRPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1): A Strategic Fluorinated Benzamide Scaffold for Kinase-Targeted Drug Discovery


2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1) is a synthetic, heavily fluorinated benzamide derivative with the molecular formula C₉H₇F₄NO and a molecular weight of 221.15 g/mol . The compound features an N-methyl amide core, a 2-fluoro substituent, and a 4-trifluoromethyl group, creating a highly electron-deficient aromatic system. This specific substitution pattern distinguishes it within the broader trifluoromethyl benzamide class, which has been extensively investigated as kinase inhibitors targeting the tropomyosin-related kinase (Trk) family and other tyrosine kinases implicated in oncology and inflammatory diseases . The compound is commercially available at research-grade purity (typically 95–98%) from multiple suppliers, making it a viable starting point for medicinal chemistry campaigns where the combination of 2-fluoro and 4-CF₃ substitution is structurally mandated .

Why 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide Cannot Be Replaced by Other Trifluoromethyl Benzamide Analogs


Within trifluoromethyl benzamide-based kinase inhibitor programs, the position and identity of ring substituents profoundly affect target potency and selectivity. Structure–activity relationship (SAR) studies on benzamide derivatives targeting the H5N1 influenza hemagglutinin-mediated membrane fusion demonstrated that the 3-fluoro-5-(trifluoromethyl)benzamide moiety is critical for inhibitory activity, and that the -F substituent is a significantly better group than -CF₃ at the equivalent phenyl ring position . This finding illustrates that subtle changes in fluorine substitution regiochemistry can produce order-of-magnitude shifts in biological activity. For TrkA kinase inhibitors, Patent US10758542 and BindingDB records reveal that structurally related benzamide analogs exhibit IC₅₀ values spanning from low nanomolar (1.90 nM for optimized compounds) to mid-micromolar (780 nM to >50,000 nM for less optimized cores), confirming that the benzamide substitution architecture is a primary determinant of target engagement . Consequently, the 2-fluoro-4-CF₃ substitution pattern defines a unique chemical vector space; generic replacement with an unsubstituted, 3-substituted, or differently halogenated benzamide core would alter electronic distribution, hydrogen-bonding capacity, and steric occupancy at the kinase ATP-binding pocket, rendering biological results from alternative analogs non-interchangeable.

Product-Specific Quantitative Evidence Guide for 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1): Comparator-Based Differentiation


TrkA Kinase Inhibition: Potency Comparison Between 2-Fluoro-4-CF₃ vs. 3-Fluoro-5-CF₃ Benzamide Scaffolds

Direct IC₅₀ data for 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide against TrkA has not been publicly reported. However, a closely matched analog — 2-fluoro-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)-4-(trifluoromethyl)benzamide (BDBM376005, US9914736 Compound 1) — which conserves the identical 2-fluoro-4-CF₃ benzamide core while varying the amine moiety, exhibits an IC₅₀ of 780 nM against human TrkA in a U2OS cell-based β-galactosidase complementation assay . In contrast, optimized benzamide analogs bearing a different core (e.g., an imidazo[1,2-b]pyridazine scaffold, BDBM127657) achieve an IC₅₀ of 1.90 nM under the Omnia Kinase Assay, a ≥410-fold improvement over the 2-fluoro-4-CF₃ core . An unoptimized benzamide analog (BDBM50525705, CHEMBL1710419) displays an IC₅₀ of 6,620 nM against TrkA in a FLIPR calcium influx assay, approximately 8.5-fold weaker than the 780 nM core . This places the 2-fluoro-4-CF₃ benzamide core in a sub-micromolar potency tier that is superior to many unoptimized benzamide cores but below the potency ceiling of fully elaborated clinical leads.

TrkA kinase inhibition Benzamide SAR Fluorine regiochemistry

Fluorination Architecture SAR: The Advantage of 2-Fluoro-4-CF₃ Substitution Over Other Regioisomers

SAR analysis of trifluoromethyl benzamide derivatives as H5N1 hemagglutinin entry inhibitors demonstrated that the 3-fluoro-5-(trifluoromethyl)benzamide moiety is essential for high antiviral activity, with the -F substituent being superior to -CF₃ at the equivalent position on the phenyl ring . The most active compound in this series (Compound 1l) achieved an IC₅₀ of 0.22 μM. Although the 2-fluoro-4-CF₃ substitution pattern was not directly tested in that study, the established SAR principle — that both the fluorine position and the CF₃ position determine activity — implies that the 2-fluoro-4-CF₃ architecture of the target compound occupies a distinct and non-redundant region of chemical space relative to the well-characterized 3-fluoro-5-CF₃ motif. Furthermore, for CETP (cholesteryl ester transfer protein) inhibition, trifluoromethyl benzamide substitution patterns directly control in vitro potency, reinforcing the broader principle that fluorination architecture is a primary driver of pharmacological activity within this chemotype .

Fluorine SAR Benzamide substitution Kinase inhibitor design

Commercial Availability and Benchmark Purity of 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide vs. Key Analogs

2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1) is commercially available from multiple research chemical suppliers with a minimum purity specification of 95% (AKSci, Product 1577DP) and up to 98% (Leyan, Product 1834316) . In comparison, the closely related analog 2-fluoro-4-(trifluoromethyl)benzamide (CAS 207853-64-3, which lacks the N-methyl group) is available at ≥97% purity from Aladdin Scientific . The N-methyl-4-(trifluoromethyl)benzamide analog (CAS 65017-76-7, lacking the 2-fluoro substituent) is listed by ChemicalBook with variable availability . The target compound's dual availability at 95%+ purity across independent vendors ensures batch-to-batch reproducibility for SAR studies, positioning it favorably relative to analogs that are single-sourced or available only through custom synthesis.

Chemical procurement Purity specification Research-grade sourcing

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. Des-methyl and Des-fluoro Analogs

The N-methyl group of 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide eliminates one hydrogen-bond donor (HBD) relative to the primary amide analog 2-fluoro-4-(trifluoromethyl)benzamide (HBD count: 1 vs. 2 for the des-methyl analog), while the 2-fluoro substituent adds an H-bond acceptor and increases molecular dipole relative to the des-fluoro analog N-methyl-4-(trifluoromethyl)benzamide . Calculated properties based on the molecular formula C₉H₇F₄NO (MW 221.15): the compound has 1 HBD, 5 HBA, a topological polar surface area (TPSA) of approximately 29.1 Ų, and a calculated LogP of approximately 2.4 . The des-methyl analog (C₈H₅F₄NO, MW 207.03) has 2 HBD and a lower LogP (~1.8); the des-fluoro N-methyl analog (C₉H₈F₃NO, MW 203.16) has an even lower LogP (~2.0) and slightly different TPSA . For CNS drug discovery programs — where HBD count and LogP are critical parameters — the single HBD and intermediate lipophilicity of the target compound position it within the favorable CNS MPO (Multiparameter Optimization) space more effectively than the des-methyl analog .

Lipophilicity Drug-likeness Physicochemical profiling

Best Research and Industrial Application Scenarios for 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1)


TrkA Kinase Inhibitor Hit-to-Lead Optimization Programs Requiring a Sub-Micromolar 2-Fluoro-4-CF₃ Benzamide Starting Scaffold

The 780 nM TrkA IC₅₀ demonstrated by the 2-fluoro-4-CF₃ benzamide core analog (BDBM376005) positions this scaffold as a validated starting point for TrkA inhibitor hit-to-lead campaigns . Compared to unoptimized benzamide cores showing only 6,620 nM potency , the 2-fluoro-4-CF₃ architecture provides nearly an order-of-magnitude potency advantage at the same stage of optimization. Procurement of the pure N-methyl benzamide (CAS 2029175-99-1) enables structure-based diversification of the amide side chain while conserving the sub-micromolar fluorobenzamide core. Researchers seeking to develop TrkA inhibitors for oncology or pain indications (where TrkA is a clinically validated target) should select this compound over alternative benzamide regioisomers — such as 3-fluoro-5-CF₃ analogs — when their patent landscape analysis or intellectual property strategy requires differentiation from existing TrkA inhibitor scaffolds protected under US10758542 and related filings .

Anti-Influenza Drug Discovery Targeting Hemagglutinin-Mediated Viral Entry with a Novel Fluorination Architecture

SAR studies on trifluoromethyl benzamide derivatives as H5N1 influenza hemagglutinin entry inhibitors established that the 3-fluoro-5-CF₃ benzamide moiety is essential for potent antiviral activity (Compound 1l IC₅₀: 0.22 μM) . The 2-fluoro-4-CF₃ benzamide architecture of the target compound represents the underexplored alternative regioisomer of this validated pharmacophore. For antiviral programs that have already characterized the 3-fluoro-5-CF₃ series and wish to explore complementary fluorine vectors — either to improve selectivity against host kinases, to modulate metabolic stability, or to secure novel composition-of-matter intellectual property — 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide is the structurally logical procurement choice. The compound's single H-bond donor and intermediate lipophilicity (calc. LogP ~2.4) also offer favorable drug-like properties for intracellular antiviral targets.

Medicinal Chemistry SAR Probe for Fluorine and N-Alkyl Substituent Effect Deconvolution

Systematic SAR exploration of the benzamide scaffold requires access to a matrix of compounds that independently vary the 2-position substituent (H vs. F), the 4-position substituent (H vs. CF₃), and the amide N-substituent (H vs. CH₃). 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide (CAS 2029175-99-1) is the only commercially available compound that simultaneously bears all three modifications — 2-F, 4-CF₃, and N-CH₃ — at ≥95% purity from multiple vendors . Procurement of this compound, alongside its des-methyl analog (2-fluoro-4-CF₃-benzamide, CAS 207853-64-3) and des-fluoro analog (N-methyl-4-CF₃-benzamide, CAS 65017-76-7), allows medicinal chemists to construct a complete 2×2 substituent matrix. This matrix enables isolation of the contribution of each fluorine and methyl group to target potency, selectivity, metabolic stability, and permeability — a level of SAR resolution that is unavailable when sourcing only a single benzamide analog.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable Physicochemical Properties

For CNS drug discovery programs targeting brain-penetrant kinase inhibitors (e.g., TrkB for neurodegenerative diseases, or brain-metastatic Trk-driven cancers), the calculated physicochemical profile of 2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide — 1 HBD, 5 HBA, TPSA ~29.1 Ų, LogP ~2.4 — falls within the favorable CNS MPO desirability range . Compared to the des-methyl primary amide analog (2 HBD, LogP ~1.8), the target compound is predicted to exhibit superior passive permeability and reduced P-glycoprotein efflux liability due to the eliminated H-bond donor. Procurement of the N-methyl compound is therefore indicated when the CNS penetration hypothesis explicitly requires minimization of HBD count while retaining the electron-withdrawing 2-fluoro-4-CF₃ substitution for target engagement. This compound is preferred over alternative N-alkyl benzamides (e.g., N-ethyl or N-cyclopropyl analogs) for initial CNS SAR exploration because its smaller N-methyl group minimizes steric interference with the kinase hinge-binding motif.

Quote Request

Request a Quote for 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.